ethyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a benzoate ester core linked via an acetamido group to a 9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl moiety through a sulfanyl bridge. This structure combines a rigid pyrido-triazinone system, known for hydrogen-bonding and π-stacking capabilities, with a flexible thioether-acetamido spacer and a lipophilic ethyl benzoate group.
Properties
IUPAC Name |
ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-3-27-17(25)13-6-8-14(9-7-13)20-15(24)11-28-18-21-16-12(2)5-4-10-23(16)19(26)22-18/h4-10H,3,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYGIBZHSCMWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrido[1,2-a][1,3,5]triazin-2-yl intermediate, followed by the introduction of the sulfanylacetyl group and finally the ethyl benzoate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining consistency in the quality of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Analytical Confirmation |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hrs, acetic acid | Sulfoxide derivative | 78% | LC-MS (m/z 414.3 [M+H]⁺) |
| KMnO₄ (aq) | 0–5°C, 2 hrs, pH 7 | Sulfone derivative | 65% | ¹H NMR (δ 3.3 ppm, singlet) |
| mCPBA | DCM, 0°C, 1 hr | Sulfoxide with retained ester functionality | 82% | IR (S=O stretch at 1040 cm⁻¹) |
Oxidation primarily targets the sulfur atom, forming sulfoxides or sulfones depending on the oxidizing agent strength and reaction time.
Reduction Reactions
Reduction pathways involve the acetamido and ester groups:
-
Catalytic Hydrogenation
Using Pd/C (10%) under H₂ (1 atm) in ethanol at 50°C reduces the pyrido-triazine ring’s oxo group to a hydroxyl group (yield: 58%). -
LiAlH₄-Mediated Reduction
Selectively reduces the ester group to a primary alcohol without affecting the amide bond:Confirmed by ¹³C NMR loss of ester carbonyl (δ 170 ppm).
Nucleophilic Substitution
The acetamido group participates in substitution reactions:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| NH₃ (g) | EtOH, reflux, 8 hrs | 4-Aminobenzamide derivative | Bioisostere synthesis |
| KSCN | DMF, 80°C, 4 hrs | Thiourea analog | Anticancer screening |
| NaN₃ | DMSO, 12 hrs | Azide intermediate for click chemistry | Bioconjugation |
Substitution at the acetamido group is facilitated by the electron-withdrawing effect of the pyrido-triazine ring.
Hydrolysis Reactions
Ester Hydrolysis :
Under basic conditions (NaOH, H₂O/EtOH, 70°C), the ethyl ester hydrolyzes to the carboxylic acid (yield: 89%):
Amide Hydrolysis :
Requires prolonged heating (6N HCl, 110°C, 24 hrs) to yield 4-aminobenzoic acid and pyrido-triazine-thioacetic acid fragments.
Cyclization and Condensation
The compound undergoes cyclization with:
-
DCC/DMAP in toluene to form a 1,3,5-triazino[2,1-b]quinazoline derivative (yield: 63%).
-
POCl₃ at 80°C, forming a chlorinated pyrido-triazine analog.
Metal Chelation
The pyrido-triazine core chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes confirmed by UV-Vis (λ shift to 450 nm) and ESI-MS. Chelation enhances its antioxidant and enzyme-inhibitory properties.
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with major fragments identified via GC-MS as CO₂, NH₃, and methylpyridine derivatives .
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces C-S bond cleavage, generating a thiyl radical detectable via EPR spectroscopy.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate exhibit promising anticancer properties. For example, derivatives containing the pyrido-triazine structure have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A notable study demonstrated that such compounds could inhibit tumor growth in xenograft models by targeting specific signaling pathways related to cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Neurological Applications
This compound has potential applications in treating neurological disorders. Its structural analogs have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegeneration. For instance, compounds derived from this class have shown promise in reducing the severity of symptoms in animal models of Alzheimer's disease by enhancing cholinergic signaling.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the target compound and assessed their anticancer activity against human breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of 25 µM, significantly lower than standard chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Testing
A comprehensive screening was conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against MRSA and other Gram-positive bacteria.
Case Study 3: Neuroprotective Effects
Research published in Neuroscience Letters highlighted the neuroprotective effects of structurally similar compounds in models of oxidative stress-induced neuronal injury. The study found that these compounds could reduce apoptosis rates by up to 40% compared to untreated controls.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The pyrido[1,2-a][1,3,5]triazin-2-yl group is known to bind to certain enzymes, inhibiting their activity. This can lead to downstream effects on various biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Key Observations:
Pyridazine (I-6230) and isoxazole (I-6373) cores are smaller and less polarizable, which may reduce binding specificity in certain enzymatic pockets.
Linker Modifications: The sulfanyl-acetamido linker in the target compound introduces conformational flexibility and sulfur-mediated hydrophobic interactions, contrasting with the rigid phenethylamino (I-6230) or phenethoxy (I-6473) linkers.
Bioavailability and Solubility: The ethyl benzoate group, common across all analogs, enhances membrane permeability but may reduce aqueous solubility. The target compound’s pyrido-triazinone core could improve solubility via polar interactions compared to I-6373’s methylisoxazole.
Biological Activity
Ethyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate, also known as G756-0523, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H24N4O5. Its structure includes a pyrido-triazine moiety known for various biological activities. The compound is characterized by the following structural features:
- Pyrido[1,2-a][1,3,5]triazin core : This heterocyclic structure is associated with numerous pharmacological effects.
- Sulfanyl group : Imparts additional reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido-triazines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in malignant cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction via caspase activation |
| Bel-7402 | 22.3 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the pyrido-triazine framework exhibit moderate to significant antibacterial and antifungal activities. For example:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant inhibition |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in treated cells, leading to apoptosis.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate DNA or disrupt its function.
Case Study 1: Cytotoxicity in Cancer Cells
A study conducted on the cytotoxic effects of G756-0523 revealed that treatment with the compound led to a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with IC50 concentrations.
Case Study 2: Antimicrobial Efficacy
In another research effort focusing on antimicrobial activity, this compound was tested against a panel of pathogenic bacteria and fungi. The results showed promising inhibition zones comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate?
- Methodology : The synthesis typically involves multi-step reactions. For example:
Core formation : The pyrido[1,2-a][1,3,5]triazin-4-one scaffold can be synthesized via cyclization of substituted pyridine derivatives with triazine precursors under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
Sulfanyl acetamido linker introduction : React the core with mercaptoacetic acid derivatives using coupling agents like EDCI/HOBt in anhydrous DMF .
Esterification : Final coupling of the benzoate group via nucleophilic acyl substitution using ethyl chloroformate in dichloromethane .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products (e.g., over-acylation).
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols :
- Storage : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester or oxidation of the sulfanyl group .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust formation due to potential respiratory irritation .
Q. What spectroscopic techniques are essential for structural confirmation?
- Key Methods :
- NMR : Use - and -NMR to confirm the benzoate ester (δ ~4.3 ppm for –OCHCH), sulfanyl acetamido linker (δ ~3.8 ppm for –SCH–), and pyrido-triazinone core (δ ~8.5 ppm for aromatic protons) .
- IR : Validate carbonyl groups (C=O stretch at ~1700–1750 cm) and amide bonds (N–H bend at ~1550 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Case Study : If antimicrobial assays show variable MIC values, consider:
Strain-specific effects : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to identify selectivity .
Solubility limitations : Use DMSO concentrations ≤1% to avoid false negatives. Validate results with broth microdilution vs. agar diffusion methods .
Metabolite interference : Perform LC-MS to detect degradation products during assays .
Q. What computational strategies support the design of derivatives with enhanced activity?
- Approaches :
Docking Studies : Target the 4-oxo-triazine moiety to bacterial dihydrofolate reductase (DHFR) using AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG ≤ –8 kcal/mol) .
QSAR Modeling : Correlate substituent electronegativity (e.g., –CF at pyridine) with logP values to optimize membrane permeability .
Q. How can reaction yields be improved during scale-up synthesis?
- Optimization Strategies :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)) for Suzuki-Miyaura coupling steps to enhance efficiency .
- Solvent Selection : Replace ethanol with acetonitrile for higher polarity, improving dissolution of intermediates .
- Workflow : Use continuous flow chemistry to reduce reaction time and byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
